Trisodium citrate dihydrate
Overview
Description
Sodium citrate dihydrate is the sodium salt of citric acid, appearing as a white, crystalline powder or granular crystals. It is slightly deliquescent in moist air, freely soluble in water, and practically insoluble in alcohol . It has a sour taste similar to citric acid and is commonly used as an alkalinizing agent to neutralize excess acid in the blood and urine .
Mechanism of Action
Target of Action
Trisodium citrate dihydrate primarily targets calcium ions in the blood . Calcium ions play a crucial role in various physiological processes, including blood clotting. By interacting with these ions, this compound can influence these processes .
Mode of Action
This compound acts by forming calcium citrate complexes . This is achieved through a process known as chelation, where the citrate ion from the this compound binds to the calcium ions, forming a ring-like complex . This interaction disrupts the availability of calcium ions, thereby influencing processes that depend on these ions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the blood clotting mechanism . By chelating calcium ions, this compound disrupts the clotting process, as calcium ions are essential for the coagulation cascade . This makes this compound an effective anticoagulant .
Pharmacokinetics
It’s known that citrate can react with hydrochloric acid in the stomach to raise the ph . It is further metabolized to bicarbonate, which then acts as a systemic alkalizing agent, raising the pH of the blood and urine . It also acts as a diuretic and increases the urinary excretion of calcium .
Result of Action
The primary result of this compound’s action is the prevention of blood clotting . By chelating calcium ions, it disrupts the coagulation cascade, preventing the formation of clots . This makes it useful in medical procedures that require anticoagulation, such as certain types of dialysis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in dry mixes, due to its low water content, this compound is able to absorb water from the environment while maintaining its excellent flowability . This property also allows it to increase the stability of dry mixes by absorbing moisture from other ingredients and the environment .
Biochemical Analysis
Biochemical Properties
Trisodium citrate dihydrate plays a crucial role in biochemical reactions. It acts as a buffering agent or acidity regulator, resisting changes in pH . This property is particularly important in maintaining the pH balance in biological systems. This compound can interact with various enzymes and proteins within the body. For instance, it has been found to enhance the production of a bioactive compound called andrimid, which has significant pharmaceutical potential .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been used to relieve discomfort in urinary-tract infections, such as cystitis, to reduce the acidosis seen in distal renal tubular acidosis, and can also be used as an osmotic laxative . It influences cell function by neutralizing excess acid in the blood and urine .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms is through the chelation of free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the dehydration processes of this compound were investigated using thermogravimetry (TG), differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). It was found that the temperature of dehydration of this compound was at 430.99 K .
Metabolic Pathways
This compound is involved in key metabolic pathways. This cycle is essential for the oxidative metabolism of glucose and other simple sugars .
Transport and Distribution
Given its solubility in water , it can be inferred that it is likely to be distributed throughout the body via the bloodstream.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium citrate dihydrate can be synthesized by reacting citric acid with sodium hydroxide or sodium carbonate. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide or sodium carbonate while maintaining the temperature between 20 to 30 degrees Celsius. The pH of the solution is adjusted to a range of 7.5 to 9.0 .
Industrial Production Methods: In industrial settings, sodium citrate dihydrate is produced through a salt-forming reaction followed by solvent-out crystallization. The process involves dissolving a salt-forming agent in water, adding citric acid, and controlling the reaction temperature. The resulting solution is then crystallized by adding a solvent-out agent and controlling the crystallization temperature between 20 to 75 degrees Celsius .
Types of Reactions:
Complexation: Sodium citrate dihydrate forms stable complexes with various metal ions such as manganese, cobalt, nickel, and zinc.
Buffering: It acts as a buffering agent, maintaining the pH of solutions within a specific range.
Neutralization: Sodium citrate dihydrate neutralizes acids, raising the pH of solutions.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., nitrates of manganese, cobalt, nickel, and zinc) in buffer solutions with a pH of 6.
Neutralization: Hydrochloric acid in the stomach or urine.
Major Products Formed:
Complexation: Metal-citrate complexes.
Buffering: Citrate buffer solutions.
Neutralization: Bicarbonate ions and increased pH in blood and urine.
Scientific Research Applications
Sodium citrate dihydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Citric Acid: The parent compound of sodium citrate dihydrate, used similarly as a buffering and chelating agent.
Sodium Citrate Anhydrous: Similar to sodium citrate dihydrate but without water molecules, used in similar applications.
Potassium Citrate: Another citrate salt used as an alkalinizing agent and in the treatment of kidney stones.
Uniqueness: Sodium citrate dihydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its ability to form stable complexes with metal ions and its role as a buffering agent make it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
6132-04-3 |
---|---|
Molecular Formula |
C6H10NaO8 |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |
InChI |
InChI=1S/C6H8O7.Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |
InChI Key |
OAGSFHDUINSAMQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Na] |
Key on ui other cas no. |
6132-04-3 |
physical_description |
Pellets or Large Crystals White odorless solid; [Merck Index] Colorless odorless crystalline powder; [Alfa Aesar MSDS] WHITE SOLID IN VARIOUS FORMS. |
Related CAS |
6132-05-4 6858-44-2 |
solubility |
Solubility in water, g/100ml: 77 |
Synonyms |
anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trisodium citrate dihydrate function as a chelator of divalent metal cations?
A1: this compound acts as a chelating agent by forming stable complexes with divalent metal cations such as Mg2+, Ca2+, Mn2+, Fe2+, and Zn2+ [, ]. The citrate ion's multiple carboxyl and hydroxyl groups can bind to these cations, effectively sequestering them from the surrounding environment.
Q2: What are the downstream effects of this compound's chelating action in biological systems?
A2: In biological systems, this compound's chelation of divalent cations can have various effects. For instance, it can inhibit the production of certain bacteriocins, such as gassericin T, by probiotic bacteria like Lactobacillus gasseri [, ]. This inhibition is concentration-dependent and can be reversed by adding this compound to the media [, ].
Q3: How does the presence of this compound influence the crystallization of calcium carbonate?
A3: this compound can influence the polymorphism of calcium carbonate crystals. Research shows that adding it during calcium carbonate synthesis using gypsum as a raw material leads to the formation of single calcite calcium carbonate crystals []. This suggests a role in controlling nucleation and crystal growth processes.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is Na3C6H5O7·2H2O. Its molecular weight is 294.10 g/mol.
Q5: Are there any spectroscopic data available that can be used to characterize this compound?
A5: While specific spectroscopic data from the provided papers aren't detailed, this compound can be characterized using various spectroscopic techniques. These include:
Q6: How does the stability of this compound compare to that of sodium bicarbonate in oral rehydration solutions?
A6: this compound offers improved stability compared to sodium bicarbonate in oral rehydration solutions [, ]. This enhanced stability translates to a longer shelf-life for ORS formulations containing this compound.
Q7: Can this compound act as a catalyst in organic synthesis?
A7: Yes, this compound has been explored as a catalyst in organic synthesis. For example, it efficiently catalyzes the one-pot pseudo-four component synthesis of fully functionalized pyridine derivatives from aromatic aldehydes, malononitrile, and thiols in aqueous ethanol [].
Q8: What are the advantages of using this compound as a catalyst in this reaction?
A8: this compound offers several advantages as a catalyst in this reaction, including:
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